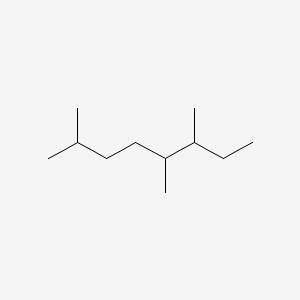

2,5,6-Trimethyloctane

Descripción

Contextualizing Branched Alkanes within Hydrocarbon Chemistry

Alkanes are saturated hydrocarbons, meaning they consist solely of hydrogen and carbon atoms linked by single bonds. thoughtco.com They can be categorized as linear (straight-chain) or branched. thoughtco.com Branched alkanes, such as 2,5,6-trimethyloctane, feature alkyl groups attached to a central carbon chain. thoughtco.comck12.org This branching has a significant impact on the molecule's physical properties. For instance, branched alkanes tend to have lower boiling points compared to their straight-chain isomers because the branching reduces the surface area available for intermolecular van der Waals forces. lumenlearning.com

The nomenclature of branched alkanes is systematically defined by the International Union of Pure and Applied Chemistry (IUPAC). libretexts.org The process involves identifying the longest continuous carbon chain (the parent chain), numbering the carbons to give the substituents the lowest possible numbers, and naming the alkyl groups attached to the parent chain. ck12.orglibretexts.org For this compound, the parent chain is octane (B31449), and methyl groups are located on the second, fifth, and sixth carbon atoms.

Branched alkanes are of particular importance in the petroleum industry as they are key components of gasoline and other fuels. thoughtco.comtexas.gov

Isomeric Significance within the Octane Family

The term "octane" refers to a hydrocarbon with the chemical formula C₈H₁₈. ontosight.ai However, this formula can represent 18 different structural isomers, each with a unique arrangement of carbon atoms. texas.govwikipedia.orgscribd.comquora.com These isomers, while sharing the same molecular formula, are distinct compounds with different physical and chemical properties. libretexts.org

The isomers of octane range from the straight-chain n-octane to various branched structures like 2-methylheptane, 3-methylheptane, and the highly branched 2,2,4-trimethylpentane (B7799088), commonly known as isooctane (B107328). ontosight.aiwikipedia.org Isooctane is particularly significant as it is used as a standard in the octane rating scale for gasoline, with a defined rating of 100. ontosight.aiwikipedia.org The different boiling points and densities of octane isomers illustrate the profound effect of molecular structure on physical properties. ontosight.ai For example, n-octane has a boiling point of 125.1°C, whereas isooctane boils at a lower temperature of 99.2°C. ontosight.ai

This compound, being a C₁₁ hydrocarbon, is not an isomer of octane but is a higher alkane whose nomenclature is based on the octane parent chain. The principles of isomerism seen in the octane family are fundamental to understanding the diversity and properties of larger alkanes like the trimethyloctanes.

| Isomer Name | Structure Type |

|---|---|

| n-octane | Straight-chain ontosight.ai |

| 2-Methylheptane | Branched-chain ontosight.ai |

| 3-Methylheptane | Branched-chain ontosight.ai |

| 2,2,4-Trimethylpentane (Isooctane) | Highly Branched-chain ontosight.ai |

Historical and Current Research Trajectories for Alkane Systems

Historically, research on alkanes has been closely tied to the petroleum industry, focusing on their separation, isomerization, and use as fuels. texas.gov However, contemporary research has expanded to include more sophisticated applications and sustainable production methods.

A significant area of modern research is the catalytic functionalization of alkanes. novapublishers.com Due to their relative inertness, activating the C-H bonds of alkanes to convert them into more valuable chemicals, such as alkenes and oxygenates, is a major challenge. novapublishers.comresearchgate.net Researchers are exploring various catalytic systems, including bimetallic and metal-oxide catalysts, to achieve these transformations efficiently and selectively. researchgate.net The direct dehydrogenation of long-chain alkanes to produce alkenes is a particularly attractive route due to the wide applications of the resulting products. researchgate.net

Furthermore, there is a growing interest in the biosynthesis of alkanes. biofueljournal.com Many organisms, including plants, insects, and microorganisms, naturally produce alkanes. biofueljournal.com Current research focuses on using metabolic engineering to enhance the production yields from microbial sources, which could lead to more sustainable and environmentally friendly methods for obtaining these compounds. biofueljournal.com The study of alkane-oxidizing enzymes found in nature, for instance, could provide insights for developing new industrial catalysts. frontiersin.org

Structure

3D Structure

Propiedades

Número CAS |

62016-14-2 |

|---|---|

Fórmula molecular |

C11H24 |

Peso molecular |

156.31 g/mol |

Nombre IUPAC |

2,5,6-trimethyloctane |

InChI |

InChI=1S/C11H24/c1-6-10(4)11(5)8-7-9(2)3/h9-11H,6-8H2,1-5H3 |

Clave InChI |

VHBZECSWMWWTMQ-UHFFFAOYSA-N |

SMILES canónico |

CCC(C)C(C)CCC(C)C |

Origen del producto |

United States |

Synthesis Methodologies and Mechanistic Investigations

Catalytic Pathways for Branched Alkane Formation

Catalysis is fundamental to the production of branched alkanes, offering pathways to isomerize linear alkanes or build branched structures from smaller molecules. These processes can be broadly categorized into heterogeneous and homogeneous catalysis.

Heterogeneous catalysis, where the catalyst and reactants exist in different phases (typically a solid catalyst with gas or liquid reactants), is the cornerstone of industrial hydrocarbon reforming. liverpool.ac.uk The primary goal is to convert linear or lightly branched alkanes into highly branched isomers, which are more valuable as fuel components.

Bifunctional catalysts are often employed for alkane isomerization. These catalysts possess both metal sites (e.g., platinum) for dehydrogenation and hydrogenation reactions and acid sites for skeletal isomerization. liverpool.ac.uktandfonline.com The generally accepted mechanism proceeds through several steps:

Dehydrogenation of the alkane on a metal site to form an alkene. liverpool.ac.uktandfonline.com

Protonation of the alkene on an acid site to generate a carbenium ion intermediate. tandfonline.comacs.org

The carbenium ion undergoes skeletal rearrangement (isomerization) through alkyl shifts to form a more stable, branched carbenium ion. tandfonline.com

The rearranged ion deprotonates to form a branched alkene.

Finally, the branched alkene is hydrogenated on a metal site to yield the desired branched alkane. liverpool.ac.uk

Solid acid catalysts like zeolites (e.g., H-ZSM-5) and sulfated or tungstated zirconia (WZ) are crucial for these processes. tandfonline.comacs.orgmpg.de While thermodynamically, lower temperatures favor the formation of highly branched isomers, higher temperatures are often required to activate the relatively inert alkane molecules. tandfonline.commpg.de A significant challenge is managing side reactions like cracking, where the carbon chain is broken, which reduces the selectivity for the desired isomer. tandfonline.comacs.org The presence of hydrogen is often used to minimize coke formation and improve catalyst stability. liverpool.ac.uk

Table 1: Comparison of Heterogeneous Catalyst Systems for Branched Alkane Formation

| Catalyst System | Active Sites | Typical Operating Conditions | Key Characteristics |

| Pt on Acidic Support (e.g., Al₂O₃, Zeolite) | Bifunctional: Pt for (de)hydrogenation, acid sites for isomerization. liverpool.ac.uk | Moderate to high temperatures, H₂ pressure. | Widely used industrially; balances isomerization and cracking. liverpool.ac.uktandfonline.com |

| Tungstated Zirconia (WZ) | Strong solid acid sites. mpg.de | Requires temperatures >500 K; often promoted with Platinum. mpg.de | High activity and selectivity for isomerization, but can deactivate. mpg.de |

| H-BEA Zeolites | Brønsted acid sites. berkeley.edu | Low temperatures (<500 K). berkeley.edu | Effective for co-homologation of alkanes with DME to form larger branched alkanes. berkeley.edu |

| Zeolite ZSM-5 | Shape-selective acid sites. acs.org | High temperatures (e.g., 773 K). acs.org | Used in fluid catalytic cracking (FCC) to promote branching via β-scission. acs.org |

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers potential advantages in terms of milder reaction conditions, higher selectivity, and a greater diversity of possible transformations compared to heterogeneous methods. rsc.orgnih.gov However, the practical challenge of separating the catalyst from the product often makes it less favorable for large-scale industrial applications. liverpool.ac.uk

Key mechanistic approaches in homogeneous catalysis for alkane functionalization include:

Metal-mediated C-H bond activation: A transition metal center directly cleaves a C-H bond, initiating a functionalization sequence. nih.gov

Radical pathways: An oxidant generates an alkyl radical from the alkane, which can then be trapped or undergo further transformation. rsc.orgnih.gov

Carbene/Nitrene insertion: Highly reactive carbene or nitrene species insert into C-H bonds. rsc.orgnih.gov

For creating branched structures, specific catalysts have been developed. For instance, cobalt-based catalysts can be used for the diborylation of vinylarenes, producing gem-bis(boryl)alkanes that are precursors to branched structures. nih.gov The choice of ligands is critical in controlling the reaction pathway and selectivity.

Targeted Organic Synthesis Approaches

While catalytic reforming produces mixtures of isomers, targeted organic synthesis aims to build a specific molecule like 2,5,6-trimethyloctane with high precision. This involves multi-step reaction sequences using well-defined precursors.

The synthesis of a single isomer requires precise control over both regioselectivity (which position reacts) and stereoselectivity (the 3D arrangement of atoms). For this compound, this means introducing methyl groups at the correct carbon positions on the octane (B31449) chain.

Strategies to achieve this control are an active area of research:

Ligand-Controlled Catalysis: In transition metal catalysis, the ligands attached to the metal center can direct the reaction to a specific site. For example, in palladium-catalyzed C-H oxidation, the addition of a sulfoxide (B87167) ligand was found to reverse the regioselectivity, favoring the formation of branched allylic acetates over linear ones. acs.org This principle of ligand control is crucial for developing selective syntheses.

Substrate-Directed Reactions: The inherent structure of a precursor molecule can be used to guide the addition of new functional groups to a specific location.

Catalyst-Controlled Regioselectivity: Specific catalyst systems are designed to favor one constitutional isomer over others. Copper-catalyzed protoborylation of 1,4-diynes, for instance, has been shown to produce branched alkenylboron products with high regioselectivity. ustc.edu.cn

While a specific stereoselective synthesis for this compound is not prominently documented, the principles are well-established in organic chemistry for creating complex, multi-centered molecules. thieme.com

The construction of the C11 skeleton of this compound requires the strategic formation of carbon-carbon bonds. A plausible synthetic pathway can be inferred from the synthesis of analogous branched alkanes. cdnsciencepub.com

A common strategy involves the synthesis of a ketone precursor with the desired carbon backbone, followed by reduction to the final alkane. For example, the synthesis of 3,4,5-trimethyloctane has been accomplished via the Clemmensen reduction of 4,5,6-trimethyl-3-octanone. cdnsciencepub.com

A hypothetical pathway to this compound could involve:

Carbon Skeleton Assembly: Using Grignard reactions or other organometallic coupling methods to assemble a ketone precursor such as 5,6-dimethyl-2-octanone.

Final Methylation: Reaction of the ketone with a methylating agent like methylmagnesium bromide (a Grignard reagent) to add the final methyl group and form an alcohol (2,5,6-trimethyl-2-octanol).

Deoxygenation: The resulting tertiary alcohol could be dehydrated to an alkene, followed by catalytic hydrogenation to yield this compound. cdnsciencepub.com

More modern approaches utilize biomass-derived molecules. For example, C10 and C11 branched alkanes can be synthesized from the aldol (B89426) condensation of furfural (B47365) with methyl isobutyl ketone (MIBK), followed by hydrodeoxygenation. researchgate.netacs.org

Table 2: Potential Precursors and Reactions for Targeted Synthesis

| Precursor Class | Example Precursor | Reaction Type | Product |

| Ketones | 5,6-Dimethyl-2-octanone | Grignard Reaction, Reduction | 2,5,6-Trimethyloctanol, then this compound |

| Alkenes | 2,5,6-Trimethyloctene | Catalytic Hydrogenation | This compound |

| Carboxylic Acids | Carboxylic acid salts | Kolbe Electrolysis | Symmetrical alkanes |

| Aldol Adducts | Product of furfural + MIBK researchgate.netacs.org | Hydrodeoxygenation | Branched C11 alkanes |

Optimization of Synthetic Conditions and Yields

Optimizing reaction conditions is critical to maximize the yield of the desired product and minimize waste. Key parameters include temperature, pressure, catalyst choice, reactant concentrations, and reaction time.

In catalytic reforming, there is a fundamental trade-off: low temperatures favor branched isomers thermodynamically, but higher temperatures are needed for kinetic activation. tandfonline.com For the isomerization of n-pentane over a Pt-promoted tungstated zirconia catalyst, the presence of H₂ in the feed significantly increased the selectivity for isopentane (B150273) to about 95%. mpg.de

In targeted synthesis, conditions are optimized for each specific step. For the synthesis of jet-fuel range alkanes via aldol condensation, a systematic study identified temperature as the most critical parameter affecting selectivity to the desired C11 adduct, with optimized conditions (130 °C, 4 hours) achieving nearly 100% conversion and selectivity. researchgate.net However, yields can vary significantly depending on the reaction. The synthesis of 3,4,5-trimethyloctane via a Clemmensen reduction reported a modest yield of 30-40%. cdnsciencepub.com

Table 3: Examples of Optimized Conditions and Yields for Branched Alkane Synthesis

| Reaction Type | Substrate(s) | Catalyst/Reagents | Conditions | Yield/Selectivity | Reference |

| Isomerization | n-Pentane | Pt-promoted WZ | >500 K, with H₂ feed | ~95% selectivity to isopentane | mpg.de |

| Aldol Condensation | Furfural, MIBK | Defective UiO-66(Zr) | 130 °C, 4 h | ~100% conversion and selectivity | researchgate.net |

| Clemmensen Reduction | 4,5,6-Trimethyl-3-octanone | Zn(Hg), HCl | Reflux, 3 h | 30-40% yield of 3,4,5-trimethyloctane | cdnsciencepub.com |

Chemical Reactivity and Transformation Studies

Mechanistic Aspects of Alkane Functionalization

The functionalization of alkanes like 2,5,6-trimethyloctane is a significant area of research due to their potential as chemical feedstocks.

The oxidation of this compound can lead to a variety of products, including alcohols, aldehydes, and carboxylic acids, depending on the reaction conditions and the oxidizing agents employed. Common oxidizing agents for such transformations include potassium permanganate (B83412) and chromic acid. The initial oxidation products are typically alcohols, which can be further oxidized to aldehydes and then to carboxylic acids with continued exposure to the oxidizing agent.

A study on the oxidation of polypropylene (B1209903), which shares structural similarities with branched alkanes, utilized potassium permanganate to induce oxidation. This process involved the homolytic cleavage of C-H bonds, leading to the formation of radical intermediates and subsequently oxidized products. cityu.edu.hk

| Oxidation Product | Functional Group | Potential Oxidizing Agent |

| 2,5,6-Trimethyloctan-x-ol | Alcohol (-OH) | Potassium Permanganate (KMnO₄) |

| 2,5,6-Trimethyloctanal | Aldehyde (-CHO) | Chromic Acid (H₂CrO₄) |

| 2,5,6-Trimethyloctanoic Acid | Carboxylic Acid (-COOH) | Potassium Permanganate (KMnO₄) |

This table is generated based on general principles of alkane oxidation and is for illustrative purposes.

While alkanes themselves are in a reduced state, reduction methodologies are crucial for the synthesis of specific isomers from functionalized precursors. For instance, the reduction of an unsaturated precursor, such as 2,5,6-trimethyloctene, via catalytic hydrogenation over a palladium/carbon catalyst can yield this compound. This method is a cost-effective route for producing high-purity alkanes.

Furthermore, reduction reactions can be involved in the interconversion of hydrocarbons. For example, the reduction of alkyl halides or other functionalized alkanes can lead back to the parent alkane structure.

The halogenation of alkanes, a type of substitution reaction, proceeds via a free-radical chain mechanism. soran.edu.iq This process typically involves initiation, propagation, and termination steps. docbrown.infowou.edu In the case of this compound, the regioselectivity of halogenation is a key consideration. The stability of the resulting alkyl radical intermediate determines the major product. youtube.com

The order of stability for free radicals is tertiary > secondary > primary. Therefore, halogenation is most likely to occur at a tertiary carbon atom. In this compound, there are tertiary carbons at positions 5 and 6. Abstraction of a hydrogen atom from these positions leads to the formation of a more stable tertiary radical, and thus the corresponding halogenated product is favored. wou.eduyoutube.com

| Hydrogen Type | Relative Reactivity (Chlorination at 25°C) | Potential Site on this compound |

| Primary (1°) | 1 | C1, C7, C8, methyls at C2, C5, C6 |

| Secondary (2°) | 3.9 | C3, C4 |

| Tertiary (3°) | 5.2 | C2, C5, C6 |

This table illustrates the general relative reactivity of different types of hydrogens in free-radical chlorination. The actual product distribution for this compound would depend on statistical factors as well.

Thermal and Catalytic Cracking Mechanisms

Cracking is a fundamental process in the petrochemical industry used to break down large hydrocarbon molecules into smaller, more valuable ones. chemguide.co.uk

Thermal cracking occurs at high temperatures and pressures and proceeds through a free-radical chain reaction. psu.eduresearchgate.netmdpi.com The process begins with an initiation step where a C-C bond, being weaker than a C-H bond, breaks to form two alkyl free radicals. docbrown.info These highly reactive radicals then undergo a series of propagation steps, including hydrogen abstraction and β-scission, to form smaller alkanes and alkenes. psu.edu The process concludes with termination steps, where radicals combine to form stable molecules. soran.edu.iqdocbrown.info Thermal cracking typically results in a mixture of products with a high proportion of alkenes. chemguide.co.uk

Simplified Thermal Cracking Steps:

Initiation: Homolytic cleavage of a C-C bond to form two smaller alkyl radicals.

Propagation:

Hydrogen Abstraction: A radical removes a hydrogen atom from another alkane molecule, forming a new alkane and a new radical.

β-Scission: A radical breaks at the beta position relative to the radical center, producing an alkene and a smaller radical.

Termination: Two radicals combine to form a stable, non-radical product.

Catalytic cracking employs a catalyst, often a zeolite, to facilitate the breakdown of hydrocarbons at lower temperatures and pressures than thermal cracking. chemguide.co.uk This process proceeds via a carbocation mechanism, leading to a higher proportion of branched alkanes and aromatic compounds, which are desirable for high-octane gasoline. chemguide.co.ukresearchgate.net

The structure of the catalyst, particularly the pore size and acidity of zeolites like ZSM-5, plays a crucial role in determining the product distribution. The shape-selective nature of these catalysts can favor the formation of specific branched isomers. Catalyst deactivation by coke deposition is a significant factor, and the composition of the feedstock can influence the rate of deactivation. semanticscholar.orgmdpi.com The regeneration of these catalysts is a critical part of the industrial process. carbonandhydrogen.com

| Cracking Method | Primary Mechanism | Typical Products | Influence on this compound |

| Thermal Cracking | Free Radical | Smaller straight-chain alkanes and alkenes | Random cleavage leading to a wide array of smaller hydrocarbons. docbrown.infopsu.edu |

| Catalytic Cracking | Carbocation | Branched alkanes, aromatic compounds | Selective cleavage influenced by catalyst pores, potentially leading to specific smaller branched alkanes. chemguide.co.uk |

Reaction Kinetics and Thermodynamics

The chemical reactivity of this compound, a branched alkane, is governed by the principles of hydrocarbon chemistry, particularly concerning thermal decomposition (pyrolysis) and oxidation. The presence of tertiary carbon atoms significantly influences its reaction pathways and rates compared to linear alkanes.

Reaction Kinetics

Detailed experimental kinetic studies specifically on this compound are not extensively available in peer-reviewed literature. However, the kinetic behavior can be inferred from studies on similar highly branched alkanes and general principles of alkane reactivity.

The primary modes of reaction for alkanes are pyrolysis and oxidation, which proceed via free-radical chain mechanisms. The initiation of these reactions involves the homolytic cleavage of a C-C or C-H bond to form radicals. The rate of these reactions is highly dependent on the bond dissociation energies (BDEs). In this compound, the presence of tertiary hydrogens (at C5 and C6) and a secondary hydrogen adjacent to a tertiary carbon (at C5) provides sites for easier radical formation compared to primary hydrogens.

Table 1: Typical Bond Dissociation Energies in Branched Alkanes

| Bond Type | Bond Dissociation Energy (kcal/mol) | Relevance to this compound |

| Primary C-H | ~100 | C1, C7, C8, and methyl groups at C2, C5, C6 |

| Secondary C-H | ~97 | C3, C4 |

| Tertiary C-H | ~93 | C2, C5, C6 |

| C-C | ~83-88 | Octane (B31449) backbone and methyl branches |

Note: These are approximate values and can vary slightly based on the specific molecular structure.

Pyrolysis (Thermal Cracking): In the absence of an oxidant, at high temperatures (typically above 500°C), this compound will undergo pyrolysis. The reaction initiates with the breaking of the weakest bonds, which are typically the C-C bonds, to form smaller alkyl radicals. unacademy.com The rate of pyrolysis generally increases with molecular weight and branching. unacademy.com These radicals can then undergo a series of reactions including hydrogen abstraction, β-scission, and recombination to yield a complex mixture of smaller alkanes and alkenes. For instance, the pyrolysis of a similar branched alkane, 2,4,6-trimethyloctane, is known to yield products like methane (B114726) and ethylene.

Oxidation: The oxidation of branched alkanes is a critical process in combustion. At low to intermediate temperatures (approximately 550-800 K), branched alkanes exhibit complex autoignition behavior, including the phenomenon of a negative temperature coefficient (NTC) region, where the reaction rate decreases with increasing temperature. nih.govosti.gov This is due to a shift in the dominant reaction pathways of the peroxy radicals (ROO•), which are key intermediates in low-temperature oxidation. nih.govpolimi.it

The generally accepted low-temperature oxidation mechanism for a branched alkane like this compound involves the following key steps:

Initiation: Formation of an alkyl radical (R•) through H-abstraction.

Oxygen Addition: The alkyl radical rapidly adds to molecular oxygen to form an alkylperoxy radical (ROO•). nih.gov

Isomerization: The ROO• radical can undergo internal H-abstraction to form a hydroperoxyalkyl radical (•QOOH). nih.gov

Second O2 Addition: The •QOOH radical can add another oxygen molecule, leading to chain-branching pathways that accelerate the reaction. nih.gov

Thermodynamics

The thermodynamic properties of this compound have been critically evaluated and are available through resources such as the NIST/TRC Web Thermo Tables. nist.gov These properties are fundamental to understanding its physical behavior and energy content.

Table 2: Selected Thermodynamic Properties of this compound

| Property | Value | Temperature (K) |

| Enthalpy of Vaporization (ΔvapH°) | 59.8 ± 1.2 kJ/mol | 298.15 |

| 42.1 kJ/mol | 451.15 (Normal Boiling Point) | |

| Entropy (S°) of the Liquid | 462.66 J/mol·K | 298.15 |

| Entropy (S°) of the Ideal Gas | 572.23 J/mol·K | 298.15 |

| Density of the Liquid | 751.1 kg/m ³ | 298.15 |

Source: Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables. nist.gov

The enthalpy of vaporization indicates the energy required to transform the liquid into a gas. The entropy values provide a measure of the molecular disorder in the liquid and gaseous states. The density is a key physical property for engineering calculations. These thermodynamic data are essential for modeling the behavior of this compound in various applications, including as a component of fuels. nist.gov

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the carbon-hydrogen framework of organic molecules. For a branched alkane like 2,5,6-trimethyloctane, with its multiple methyl groups and stereocenters, NMR provides critical data for unambiguous structural assignment.

Carbon-13 NMR Spectroscopy for Methyl Group Differentiation

Carbon-13 (¹³C) NMR spectroscopy is particularly powerful for distinguishing between non-equivalent carbon atoms in a molecule. chromatographyonline.comoregonstate.edu In this compound, the presence of chiral centers at positions 5 and 6 leads to magnetic non-equivalence of some methyl groups, which would otherwise be chemically identical. This phenomenon is crucial for detailed structural analysis. acs.orgacs.org

The chemical shifts in ¹³C NMR are influenced by the local electronic environment of each carbon atom. For alkanes, these shifts typically fall within the 10-50 ppm range. oregonstate.edu The degree of substitution and the steric environment cause distinct resonances for each unique carbon. For instance, the methyl groups at positions 2, 5, and 6, as well as the terminal methyl of the ethyl group, will each exhibit a unique chemical shift. The presence of a prochiral center can cause adjacent, sterically non-equivalent methyl groups to have different chemical shifts. acs.org

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity (in off-resonance decoupled spectrum) |

| C1 | ~11 | Quartet |

| C2 | ~29 | Doublet |

| C3 | ~36 | Triplet |

| C4 | ~27 | Triplet |

| C5 | ~38 | Doublet |

| C6 | ~42 | Doublet |

| C7 | ~20 | Triplet |

| C8 | ~14 | Quartet |

| C2-Methyl | ~22 | Quartet |

| C5-Methyl | ~19 | Quartet |

| C6-Methyl | ~16 | Quartet |

| Note: These are estimated values based on empirical additivity rules for branched alkanes. Actual experimental values may vary. |

Two-Dimensional NMR Techniques for Connectivity Analysis

Two-dimensional (2D) NMR techniques are indispensable for establishing the connectivity between atoms in a molecule. For complex alkanes like this compound, 2D NMR provides a roadmap of the carbon-hydrogen framework.

COSY (Correlation Spectroscopy): Homonuclear COSY (¹H-¹H COSY) is used to identify protons that are coupled to each other, typically on adjacent carbon atoms. acs.orgnih.govacs.orglibretexts.org In this compound, cross-peaks in the COSY spectrum would confirm the connectivity between, for example, the methine proton at C2 and the protons of the adjacent methylene (B1212753) group at C3 and the C2-methyl group.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the chemical shifts of protons directly attached to carbon atoms. hmdb.cablogspot.comresearchgate.net Each peak in an HSQC spectrum corresponds to a C-H bond, providing a direct link between the ¹H and ¹³C spectra. This is invaluable for assigning the resonances of the numerous CH, CH₂, and CH₃ groups in this compound.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically over two to three bonds) between protons and carbons. This is crucial for piecing together the entire molecular structure, especially for connecting quaternary carbons or fragments separated by heteroatoms (though not present in this alkane).

Mass Spectrometry (MS) in Complex Mixture Analysis

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Separation and Detection

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for analyzing volatile and semi-volatile compounds in complex mixtures. In the context of hydrocarbon analysis, GC separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column, after which the mass spectrometer detects and helps identify each component. This compound, being a volatile hydrocarbon, is well-suited for GC-MS analysis.

The mass spectrum of a branched alkane is characterized by a series of fragment ions. A key feature in the mass spectra of branched alkanes is the preferential cleavage at the branching points, which leads to the formation of more stable secondary or tertiary carbocations. whitman.eduwhitman.eduwisc.edu For this compound, significant fragmentation would be expected at the C2, C5, and C6 positions. The loss of the largest alkyl group at a branch point is often favored. whitman.edu

Table 2: Expected Key Fragment Ions in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Possible Fragment Ion | Origin of Fragmentation |

| 156 | [C₁₁H₂₄]⁺ | Molecular Ion |

| 141 | [C₁₀H₂₁]⁺ | Loss of a methyl radical (CH₃) |

| 127 | [C₉H₁₉]⁺ | Loss of an ethyl radical (C₂H₅) |

| 99 | [C₇H₁₅]⁺ | Cleavage at C5-C6 bond |

| 85 | [C₆H₁₃]⁺ | Cleavage at C2-C3 or C4-C5 bond |

| 71 | [C₅H₁₁]⁺ | Cleavage at C5-C6 bond |

| 57 | [C₄H₉]⁺ | Common alkyl fragment (butyl cation) |

| 43 | [C₃H₇]⁺ | Common alkyl fragment (propyl cation) |

Tandem Mass Spectrometry (MS/MS) for Fragment Ion Analysis

Tandem Mass Spectrometry (MS/MS) is a powerful technique for further structural elucidation by isolating a specific ion and then inducing its fragmentation to observe its daughter ions. nih.govlcms.czsciex.com This method can be particularly useful for differentiating between isomers that might produce similar initial mass spectra. By selecting a specific fragment ion from the initial mass spectrum of this compound and subjecting it to a second stage of mass analysis, one can obtain a more detailed fragmentation pathway, which can serve as a unique fingerprint for the isomer.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. While the IR spectra of alkanes are relatively simple, they provide valuable information about the types of C-H and C-C bonds present. spcmc.ac.inorgchemboulder.comuomustansiriyah.edu.iq

The IR spectrum of this compound would be dominated by absorptions corresponding to C-H stretching and bending vibrations.

C-H Stretching Vibrations: These occur in the 2850-3000 cm⁻¹ region. libretexts.org The presence of both methyl (CH₃) and methylene (CH₂) groups will result in multiple overlapping bands in this region. Asymmetric stretches typically appear at higher wavenumbers than symmetric stretches. spcmc.ac.in

C-H Bending Vibrations:

Methyl C-H bending vibrations (umbrella mode) are found around 1375 cm⁻¹. spcmc.ac.in The presence of geminal dimethyl groups or an isopropyl group can lead to a characteristic splitting of this band. spcmc.ac.in

Methylene C-H scissoring vibrations appear around 1465 cm⁻¹. spcmc.ac.in

A rocking vibration for a chain of four or more methylene groups is expected around 720 cm⁻¹, but this would be weak or absent in the highly branched this compound. orgchemboulder.com

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) |

| Asymmetric C-H Stretch | CH₃ | ~2960 |

| Symmetric C-H Stretch | CH₃ | ~2870 |

| Asymmetric C-H Stretch | CH₂ | ~2925 |

| Symmetric C-H Stretch | CH₂ | ~2855 |

| Scissoring | CH₂ | ~1465 |

| Asymmetric Bending | CH₃ | ~1450 |

| Symmetric Bending (Umbrella) | CH₃ | ~1375 |

High-Resolution Analytical Techniques for Trace Detection

The detection of minute quantities of this compound is critical in various scientific fields, from environmental monitoring to biomarker discovery. Modern analytical chemistry offers powerful tools to meet this challenge, providing exceptional resolution and low detection limits.

Comprehensive two-dimensional gas chromatography (GCxGC) is a powerful analytical technique that provides a significant enhancement in separation capacity compared to conventional one-dimensional GC. sepsolve.com This is particularly advantageous for the analysis of complex mixtures of volatile organic compounds (VOCs), where target analytes like this compound may be present at trace concentrations and co-elute with other matrix components. chemistry-matters.com

The GCxGC system utilizes two capillary columns with different stationary phase selectivities, connected in series by a modulator. sepsolve.com The modulator plays a crucial role by trapping, focusing, and re-injecting fractions of the effluent from the first-dimension column onto the second-dimension column. sepsolve.com This process creates a highly structured two-dimensional chromatogram, where compounds are separated based on two independent properties, typically volatility in the first dimension and polarity in the second. chromatographyonline.com

The primary benefits of GCxGC for the trace detection of this compound include:

Increased Peak Capacity and Resolution: The two-dimensional separation space allows for the resolution of a much larger number of compounds than is possible with a single column, minimizing peak overlap. sepsolve.comchemistry-matters.com

Enhanced Sensitivity: The modulator's cryo-focusing effect leads to a significant increase in the signal-to-noise ratio, with reported sensitivity enhancements of 10-fold or more compared to one-dimensional GC. chromatographyonline.com This is critical for detecting trace levels of this compound.

Structured Chromatograms: Compounds of the same chemical class tend to elute in distinct regions of the GCxGC plot, which can aid in the tentative identification of unknown compounds and provide a comprehensive chemical fingerprint of the sample. chemistry-matters.com

For the analysis of this compound, a typical GCxGC setup would involve a non-polar first-dimension column and a polar or mid-polar second-dimension column. This configuration separates the analytes based on their boiling points in the first dimension and their polarity in the second, effectively isolating the branched alkane from more polar compounds. When coupled with a sensitive detector such as a time-of-flight mass spectrometer (TOF-MS), GCxGC provides both high-resolution separation and definitive mass spectral identification.

Table 1: Comparison of GC and GCxGC for Trace Analysis

| Feature | One-Dimensional GC (1D-GC) | Comprehensive Two-Dimensional GC (GCxGC) |

|---|---|---|

| Peak Capacity | Lower | Significantly Higher sepsolve.com |

| Resolution | Prone to co-elution in complex matrices | Greatly improved chemistry-matters.com |

| Sensitivity | Standard | Enhanced due to cryo-focusing chromatographyonline.com |

| Data Complexity | 2D chromatogram (Signal vs. Time) | 3D chromatogram (Signal vs. 1st Dimension Time vs. 2nd Dimension Time) sepsolve.com |

| Typical Application | Routine analysis of simpler mixtures | Analysis of complex volatile and semi-volatile samples chemistry-matters.comnih.gov |

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for the analysis of this compound in complex environmental and biological samples. ajrconline.orgnumberanalytics.com These methods offer a synergistic combination of high separation power and specific identification capabilities. chemijournal.com

Gas Chromatography-Mass Spectrometry (GC-MS) is the most common hyphenated technique for the analysis of volatile compounds like this compound. nih.gov In this technique, the gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer for detection and identification based on their mass-to-charge ratio and fragmentation patterns. nih.gov For enhanced specificity and sensitivity, especially in ultra-trace analysis, tandem mass spectrometry (GC-MS/MS) can be employed. researchgate.net This technique involves the selection of a specific precursor ion, its fragmentation, and the analysis of the resulting product ions, which significantly reduces matrix interference. researchgate.net

In environmental analysis, these techniques are used to detect this compound in samples such as soil, water, and air. For instance, Pyrolysis-GC-MS (Py-GC-MS) can be used to analyze non-volatile materials by breaking them down into smaller, GC-amenable fragments, which is useful for studying organic matter in environmental samples. csic.es

In the context of biological matrices, such as blood or exhaled breath, GC-MS and GCxGC-MS are pivotal in metabolomics and biomarker discovery. numberanalytics.com For example, this compound has been identified as a potential biomarker in exhaled breath for certain diseases. The high sensitivity of these methods is crucial as biomarkers are often present at very low concentrations. chula.ac.th

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful hyphenated technique, although it is more commonly used for less volatile and more polar compounds. chemijournal.com However, with appropriate derivatization, it can also be applied to the analysis of hydrocarbons. Like GC-MS, LC-MS can be coupled with tandem mass spectrometry (LC-MS/MS) to improve selectivity and sensitivity. nih.gov

Table 2: Application of Hyphenated Techniques for this compound Analysis

| Hyphenated Technique | Sample Matrix | Typical Application | Key Advantage |

|---|---|---|---|

| GC-MS | Environmental (e.g., gasoline) nrel.gov, Biological (e.g., exhaled breath) | Identification and quantification of volatile organic compounds. | Robust and widely available for routine analysis. nih.gov |

| GC-MS/MS | Food, Biological samples | Ultra-trace analysis of contaminants and target compounds. | High specificity and sensitivity, reduced matrix effects. researchgate.net |

| GCxGC-MS | Environmental, Food, Biological | Comprehensive analysis of complex mixtures, chemical fingerprinting. | Unparalleled separation power and enhanced sensitivity. chemistry-matters.com |

| Py-GC-MS | Environmental (e.g., soil, sediments) | Characterization of organic macromolecules. | Allows analysis of non-volatile samples. csic.es |

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are employed to understand the electronic structure and geometry of 2,5,6-trimethyloctane. These methods solve the Schrödinger equation for the molecule, providing detailed information about its properties.

Branched alkanes like this compound can exist in numerous spatial arrangements, known as conformations, due to rotation around their carbon-carbon single bonds. Conformational analysis aims to identify the most stable of these arrangements, which correspond to energy minima on the potential energy surface.

For a related compound, butane (B89635), the anti conformation, where the two methyl groups are as far apart as possible (180°), is the lowest-energy arrangement. pressbooks.pub As the bond rotates, it passes through higher energy eclipsed conformations. The gauche conformation, where the methyl groups are closer (60°), is higher in energy than the anti conformation due to steric strain, a repulsive interaction that occurs when atoms are forced closer than their atomic radii allow. pressbooks.pub The total strain energy for a fully eclipsed conformation in butane is estimated to be 19 kJ/mol (4.5 kcal/mol). pressbooks.pub For more complex molecules like this compound, with multiple chiral centers and branching, the number of possible conformations is significantly larger. Computational methods are essential to explore this complex conformational landscape and identify the most populated, low-energy structures.

Table 1: Estimated Strain Energies in Alkane Conformations

| Interaction | Strain Energy (kJ/mol) | Strain Energy (kcal/mol) |

| H ⟷ H eclipsing | 4.0 | 1.0 |

| CH₃ ⟷ H eclipsing | 6.0 | 1.4 |

| CH₃ ⟷ CH₃ eclipsing | 11 | 2.6 |

| CH₃ ⟷ CH₃ gauche | 3.8 | 0.9 |

Note: Data is based on simpler alkanes like ethane, propane, and butane and serves as an estimate for interactions within this compound. pressbooks.pub

Vibrational frequency calculations predict the frequencies at which a molecule will absorb infrared radiation, corresponding to its vibrational modes. These calculations are crucial for interpreting experimental infrared (IR) and Raman spectra. By invoking the --hess command line argument in computational software like xtb, a calculation of the Hessian matrix is performed, which yields the vibrational frequencies. readthedocs.io

The calculated spectrum can be compared with experimental data to confirm the structure of a synthesized compound. For instance, the presence or absence of specific peaks can verify the branching pattern and the absence of functional groups like double bonds or hydroxyl groups. While experimental IR spectra for this compound are available, detailed theoretical spectral analysis specific to this molecule is not widely published. However, general principles of alkane vibrational spectroscopy apply. The spectra would be dominated by C-H stretching and bending vibrations.

Theoretical calculations often produce narrower and more intense peaks than experimental spectra because they are typically performed on single molecules in the gas phase, without considering intermolecular interactions that cause broadening in condensed phases. spectroscopyonline.com

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. This technique is particularly useful for studying the behavior of this compound in different environments and its interactions with other molecules.

Alkanes are simple hydrophobic molecules, making them good models for understanding the behavior of nonpolar molecules within biological lipid membranes. uni-halle.deresearchgate.net MD simulations can probe how molecules like this compound partition into and affect the structure of a lipid bilayer.

Studies on linear alkanes show they are miscible in membranes up to a critical volume fraction, which can depend on the force field used in the simulation. uni-halle.deresearchgate.net The presence of alkanes influences the order and dynamics of the lipid acyl chains. uni-halle.deresearchgate.net For branched alkanes like this compound, the methyl groups would likely introduce more disorder into the lipid packing compared to a linear alkane of similar size. The specific interactions and their effect on membrane properties such as fluidity and thickness would depend on the precise location and orientation of the molecule within the bilayer. Simulations of n-alkanes in dipalmitoylphosphatidylcholine (DPPC) membranes have shown that the dynamics of carbons in the membrane interior are similar to those in pure hexadecane (B31444) on a 100-picosecond timescale. nih.gov

The behavior of this compound in various solvents can be investigated using MD simulations. Due to its nonpolar, hydrocarbon nature, it is expected to be highly soluble in nonpolar organic solvents and poorly soluble in water. Simulations can quantify this by calculating the solvation free energy.

Transport properties, such as diffusion coefficients and viscosity, can also be calculated from MD simulations. acs.org These properties are important for understanding how the molecule moves within a liquid phase. For branched alkanes, the viscosity is influenced by the degree of branching. researchgate.net Computational studies have developed force fields, such as the Anisotropic United Atoms (AUA) model, to better reproduce the transport properties of branched alkanes. researchgate.net

Reaction Pathway Elucidation via Computational Methods

Computational methods can be used to explore the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, researchers can determine the most likely reaction pathways.

The C-H bonds in alkanes are generally unreactive. However, they can undergo reactions such as combustion and catalytic functionalization. byu.educhemrxiv.org Computational studies on alkane C-H functionalization aim to develop principles for mechanisms, reactivity, and selectivity. byu.edu For a branched alkane like this compound, the reactivity of different C-H bonds will vary. Tertiary C-H bonds (at positions 5 and 6) are typically more reactive towards radical abstraction than secondary or primary C-H bonds.

Density Functional Theory (DFT) is a common method for studying alkane reactions. For example, DFT calculations have been used to model the thermal cracking of short-chain alkanes and to benchmark thermodynamic properties for combustion reactions. chemrxiv.orgacs.org In one study, the oxidation of a model polypropylene (B1209903) (represented by 2,4,6-trimethyloctane) was investigated using DFT to understand the reaction mechanism with potassium permanganate (B83412). nih.gov Similar methods could be applied to study the oxidation or other reactions of this compound.

Transition State Theory and Activation Energy Barriers

Transition State Theory (TST) is a fundamental concept in chemical kinetics that describes reaction rates of elementary chemical reactions. wikipedia.org It postulates a quasi-equilibrium between reactants and a high-energy intermediate state known as the transition state or activated complex. wikipedia.org For a molecule such as this compound, TST could be theoretically applied to model various reactions it might undergo, such as combustion, pyrolysis, or catalytic reforming.

The core of TST lies in the potential energy surface of a reaction. The transition state is located at a first-order saddle point on this surface, representing the highest energy barrier that reactants must overcome to transform into products. umn.edu The energy difference between the reactants and the transition state is the activation energy (Ea). A higher activation energy corresponds to a slower reaction rate, as fewer molecules will possess sufficient energy to reach the transition state.

For this compound, the activation energies for different reaction pathways, such as carbon-carbon bond cleavage at various positions or hydrogen abstraction, would be distinct. For instance, the cleavage of a C-C bond between a secondary and a tertiary carbon would have a different activation energy barrier compared to the cleavage of a bond between two secondary carbons. Computational methods like Density Functional Theory (DFT) or ab initio calculations are typically employed to calculate the geometries and energies of the reactants, products, and transition states, thereby determining the activation energy barriers.

Hypothetical Activation Energy Data for C-C Bond Scission in this compound:

| Bond Scission Location | Bond Type | Hypothetical Activation Energy (kJ/mol) |

| C2-C3 | Primary-Secondary | >400 |

| C4-C5 | Secondary-Tertiary | ~350-380 |

| C5-C6 | Tertiary-Tertiary | ~330-360 |

Note: The data in this table is hypothetical and serves for illustrative purposes only, as specific experimental or computational data for this compound is not available.

Catalytic Reaction Mechanisms Modeling

The modeling of catalytic reaction mechanisms for alkanes like this compound is crucial for industrial processes such as catalytic cracking and isomerization, which are used to improve the octane (B31449) rating of gasoline. These reactions are typically catalyzed by solid acids, such as zeolites.

Computational modeling in this area involves several key steps:

Adsorption: Modeling the interaction and binding of the this compound molecule onto the catalyst surface. This involves calculating adsorption energies and identifying the most stable adsorption configurations.

Reaction Pathway Exploration: Identifying the sequence of elementary steps that transform the reactant into products. For an alkane, this can involve protonation to form a carbenium ion intermediate, followed by isomerization via hydride and methyl shifts, and β-scission to break C-C bonds.

Desorption: Modeling the release of the product molecules from the catalyst surface.

Environmental Occurrence and Biogeochemical Cycling

Natural Occurrence in Geochemical Reservoirs

Branched alkanes are common constituents of crude oil and natural gas, originating from the thermal maturation of organic matter buried in sedimentary basins. japex.co.jpsearchanddiscovery.com While specific data on the occurrence of 2,5,6-trimethyloctane in geochemical reservoirs is limited, the analysis of petroleum hydrocarbons frequently reveals a complex mixture of C11 alkanes. publications.gc.ca The distribution and abundance of these branched alkanes, including various trimethyl-substituted isomers, serve as important biomarkers. japex.co.jpresearchgate.net These biomarkers provide valuable information regarding the source of the organic matter, the depositional environment of the source rock, and the thermal maturity of the petroleum. japex.co.jp Geochemical analysis using techniques like gas chromatography-mass spectrometry (GC-MS) is employed to identify and quantify these compounds in crude oil and rock extracts. japex.co.jpresearchgate.net The presence of specific branched alkane isomers can indicate contributions from particular types of precursor organisms, such as bacteria and algae, to the original biomass.

Atmospheric Chemistry and Fate as a Volatile Organic Compound (VOC)

As a volatile organic compound, this compound can be released into the atmosphere from both natural and anthropogenic sources. Once in the atmosphere, its fate is primarily determined by photochemical reactions.

The primary removal pathway for alkanes in the atmosphere is through oxidation initiated by hydroxyl (OH) radicals during the day and, to a lesser extent, by nitrate (B79036) (NO3) radicals at night. copernicus.orgmdpi.com The rate of these reactions is dependent on the molecular structure of the alkane, with branched alkanes often exhibiting different reaction rates compared to their straight-chain counterparts. copernicus.orgcopernicus.org

The atmospheric oxidation of this compound would proceed via the abstraction of a hydrogen atom by an OH radical, forming an alkyl radical. This alkyl radical then rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (RO₂). The subsequent reactions of the peroxy radical with nitric oxide (NO) or other peroxy radicals lead to the formation of a variety of oxygenated products, including aldehydes, ketones, and nitrates. These reactions contribute to the formation of secondary organic aerosol (SOA) and photochemical smog. copernicus.org

Table 1: Rate Coefficients for the Reaction of OH Radicals with Selected C11 Alkanes

| Alkane | Rate Coefficient (kOH) at 298 K (cm³ molecule⁻¹ s⁻¹) |

| n-Undecane | (5.49 ± 0.38) x 10⁻¹² |

| 2-Methylheptane | (1.37 ± 0.48) x 10⁻¹¹ exp[-(209 ± 100)/T] |

| 3-Methylheptane | (3.54 ± 0.45) x 10⁻¹¹ exp[-(374 ± 49)/T] |

Note: Data for this compound is not available. The table presents data for other C11 and structurally related branched alkanes to provide an estimate of reactivity. Data from Xin et al. (2024). copernicus.orgcopernicus.org

The atmospheric oxidation of this compound and other volatile organic compounds plays a crucial role in tropospheric chemistry. The reactions involving this compound contribute to the cycling of OH and HO₂ radicals, which are key oxidants in the atmosphere. The formation of ozone (O₃), a major component of smog, is influenced by the presence of VOCs and nitrogen oxides (NOx) in the presence of sunlight. copernicus.org The degradation products of this compound can also contribute to the formation of secondary organic aerosols, which have significant impacts on air quality and climate by affecting cloud formation and radiative balance. copernicus.org The photochemical degradation of alkanes can lead to the formation of various smaller, oxygenated compounds that can either undergo further reaction or be removed from the atmosphere through wet or dry deposition. researchgate.net

Biogenic Production and Metabolic Pathways in Organisms

While the primary source of many alkanes in the environment is geochemical, some organisms are capable of producing and metabolizing these compounds.

A wide range of bacteria and fungi possess the enzymatic machinery to degrade alkanes, utilizing them as a source of carbon and energy. researchgate.netnih.govnih.gov The microbial degradation of alkanes typically initiates with the oxidation of the molecule, a step catalyzed by monooxygenase enzymes. nih.govoup.com For branched alkanes, the metabolic pathways can be more complex than for their linear counterparts. bohrium.com

Studies on the microbial degradation of branched alkanes have shown that bacteria can utilize them as a sole carbon source. bohrium.com The initial step often involves the terminal or sub-terminal oxidation of the alkane chain to form an alcohol, which is then further oxidized to an aldehyde and a carboxylic acid. researchgate.net The resulting fatty acid can then be metabolized through the β-oxidation pathway. researchgate.netbohrium.com The presence of methyl branches can influence the rate and pathway of degradation.

While specific studies on the microbial transformation of this compound are not available, research on similar branched-chain alkanes indicates that microorganisms, including various species of Pseudomonas and Brevibacterium, are capable of their degradation. researchgate.netbohrium.com

Plants and fungi are known to produce a diverse array of volatile organic compounds that play roles in communication, defense, and other ecological interactions. nasa.govnih.gov While the production of many terpenoids and other secondary metabolites is well-documented, the biogenic production of branched alkanes is less understood.

Some studies have reported the emission of various alkanes from plants. nasa.govresearchgate.netscispace.comscience.gov One study identified a compound listed as "2,4,6-trimethyloctane" as a volatile organic compound emanating from indoor ornamental plants. nist.govthegoodscentscompany.comchemspider.com It is possible that this is a structural isomer of, or a misidentification for, this compound, indicating a potential biogenic source for this class of compounds. The biosynthesis of such compounds in plants is not well-established but could potentially involve modifications of fatty acid precursors. nih.gov

Fungi are also known to produce a wide range of volatile organic compounds, including various alkanes. nih.govmdpi.com The composition of these fungal VOCs can be influenced by the substrate on which the fungus is growing. nih.gov While direct evidence for the production of this compound by fungi is lacking, the metabolic diversity of fungi suggests that the biosynthesis of a variety of branched alkanes is plausible. nih.govnih.gov

Transport and Distribution in Environmental Compartments

The environmental transport and distribution of the chemical compound this compound are governed by its distinct physicochemical properties. As a branched aliphatic hydrocarbon, its behavior in various environmental media—air, water, soil, and biota—is primarily dictated by its volatility, water solubility, and its affinity for organic carbon and lipids. Due to a lack of extensive experimental data on its environmental occurrence, its partitioning is largely predicted using Quantitative Structure-Activity Relationship (QSAR) models and its known properties, such as the octanol-water partition coefficient (log K_ow_).

With a molecular formula of C11H24, this compound is a member of the undecane (B72203) isomer group. Its environmental mobility and persistence are influenced by its relatively low water solubility and moderate vapor pressure. The transport of this compound between environmental compartments is a dynamic process influenced by various factors including temperature, advection, and the organic carbon content of soil and sediment.

A key parameter in assessing the environmental distribution of organic compounds is the octanol-water partition coefficient (log K_ow_), which for this compound is reported to be 4.10480. This value indicates a strong tendency for the compound to partition into organic phases rather than water, suggesting a high potential for sorption to soil and sediment and for bioaccumulation in organisms.

The following table summarizes the key estimated physicochemical properties that influence the environmental transport and distribution of this compound. It is important to note that where experimental data is unavailable, values are estimated based on its structural properties and established scientific models.

| Property | Value | Endpoint |

|---|---|---|

| Molecular Formula | C11H24 | - |

| Molecular Weight | 156.31 g/mol | - |

| Log K_ow_ (Octanol-Water Partition Coefficient) | 4.10480 | Bioaccumulation Potential |

| Vapor Pressure | 1.793 mmHg at 25°C (estimated) | Volatility |

| Henry's Law Constant | 2.18 x 10^2 atm-m³/mol (estimated) | Air-Water Partitioning |

| K_oc_ (Soil Adsorption Coefficient) | 1,836 L/kg (estimated) | Soil/Sediment Partitioning |

| BCF (Bioconcentration Factor) | 495.5 L/kg (estimated) | Bioaccumulation in Aquatic Organisms |

Distribution in Air

Based on its estimated vapor pressure, this compound is expected to have a moderate tendency to volatilize from terrestrial and aquatic environments into the atmosphere. Once in the atmosphere, its persistence will be determined by atmospheric degradation processes, primarily through reactions with hydroxyl radicals. The estimated high Henry's Law constant further suggests that when present in water, a significant fraction will partition to the atmosphere.

Distribution in Water

The low water solubility of this compound limits its concentration in the aqueous phase. When introduced into aquatic systems, it is expected to rapidly partition from the water column to suspended solids, sediment, and biota due to its hydrophobic nature, as indicated by its high log K_ow_ and estimated soil adsorption coefficient (K_oc_).

Distribution in Soil and Sediment

The transport of this compound in the terrestrial environment is significantly influenced by its strong adsorption to soil organic matter. The estimated K_oc_ value of 1,836 L/kg suggests that the compound will be largely immobile in soil and will not readily leach into groundwater. Instead, it is expected to accumulate in the organic-rich layers of soil and sediment. This strong sorption also reduces its bioavailability for microbial degradation and uptake by plants.

Bioaccumulation in Biota

The high log K_ow_ value is a strong indicator of the potential for this compound to bioaccumulate in living organisms. The estimated bioconcentration factor (BCF) of 495.5 L/kg suggests a significant potential for this compound to accumulate in the fatty tissues of aquatic organisms from the surrounding water. This can lead to biomagnification as the compound is transferred up the food chain.

Biomarker Research and Metabolomics Applications

Detection as an Endogenous Volatile Organic Compound in Biological Excretions

The presence of VOCs in biological excretions offers a window into the body's metabolic state. The non-invasive nature of collecting samples such as breath makes it an attractive area of research.

Exhaled breath contains a complex mixture of VOCs that can be indicative of health or disease. While hundreds of VOCs have been identified in human breath, the specific detection of 2,5,6-trimethyloctane is not widely reported in current literature. However, other branched-chain alkanes have been identified and studied as potential biomarkers. For instance, an increase in the branched-chain alkane dodecane (B42187) has been observed in patients with advanced lung cancer. nih.gov Generally, alkanes and methylated alkanes in breath are considered potential markers of oxidative stress. mdpi.com

The concentration of VOCs in breath is highly variable among individuals and can be influenced by factors such as diet, smoking, age, and gender. nih.gov This variability presents a significant challenge in establishing specific compounds as reliable biomarkers.

Table 1: Examples of Branched-Chain Alkanes Detected in Human Breath and their Potential Clinical Significance

| Compound | Potential Clinical Significance |

| Dodecane | Associated with advanced lung cancer nih.gov |

| Various C4-C20 alkanes and mono-methylated alkanes | Proposed as markers of oxidative stress mdpi.com |

Beyond breath, VOCs can be detected in other biological fluids. Alkanes, including branched-chain variants, have been identified in skin surface lipids. However, research suggests that these are primarily of exogenous origin, resulting from environmental contamination with petroleum-derived products. The analysis of long-chain hydrocarbons on the skin and cuticle is also a significant area of research in entomology for chemical communication. nih.gov The presence of this compound in blood, urine, or saliva as an endogenous metabolite has not been specifically documented in the available scientific literature.

Elucidation of Biochemical Origins and Metabolic Pathways

Understanding the origin of a potential biomarker is crucial for its validation and clinical application. The biochemical pathways leading to the formation of this compound in the human body are not well-defined, but potential endogenous and exogenous sources can be considered based on general knowledge of alkane metabolism.

The primary proposed mechanism for the endogenous production of alkanes is through oxidative stress-induced lipid peroxidation. nih.gov Reactive oxygen species can attack polyunsaturated fatty acids in cell membranes, leading to a cascade of reactions that can generate a variety of volatile hydrocarbons. mdpi.com It is plausible that branched-chain fatty acids could serve as precursors to branched-chain alkanes like this compound through a similar process.

In microorganisms, the metabolism of alkanes is better understood and typically involves terminal oxidation by alkane hydroxylases to form alcohols, which are then further oxidized to fatty acids. nih.govnih.gov While this is a degradation pathway, it highlights the enzymatic machinery that exists in nature for modifying alkanes. Whether similar enzymes play a role in the synthesis of trace amounts of long-chain branched alkanes in humans is yet to be determined.

A significant challenge in VOC biomarker research is distinguishing between endogenous and exogenous compounds. nih.gov Alkanes are major components of petroleum products, and exposure to fuels, lubricants, and other environmental contaminants is a likely source of many alkanes detected in the human body. researchgate.net These compounds can be absorbed through inhalation, dermal contact, or ingestion. Once absorbed, their hydrophobic nature allows them to be distributed into lipid-rich tissues and subsequently released, potentially being detected in breath or other excretions. Given the widespread environmental presence of hydrocarbons, it is highly probable that a portion of detected this compound could be of exogenous origin.

Methodological Advancements in Biological VOC Analysis

The detection and quantification of trace levels of VOCs in complex biological matrices require highly sensitive and specific analytical techniques. The "gold standard" for VOC analysis is Gas Chromatography-Mass Spectrometry (GC-MS). cdc.gov

To overcome the low concentration of VOCs in samples like breath, a preconcentration step is often necessary. Solid-Phase Microextraction (SPME) is a widely used technique for this purpose. It involves exposing a fiber coated with a sorbent material to the sample, which adsorbs the VOCs. The fiber is then transferred to the injection port of the GC-MS for thermal desorption and analysis. cdc.gov

Recent advancements focus on improving sampling methods, developing more sensitive detectors, and refining data analysis techniques to better handle the complexity of the volatilome. mdpi.com The development of standardized procedures for sample collection and analysis is crucial for the validation of VOCs as clinical biomarkers. nih.gov

Table 2: Common Analytical Techniques for VOC Analysis in Biological Samples

| Technique | Principle | Advantages |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their chemical properties and identifies them based on their mass-to-charge ratio. | High sensitivity and specificity, considered the "gold standard". cdc.gov |

| Solid-Phase Microextraction (SPME) | A preconcentration technique using a coated fiber to adsorb VOCs from a sample. | Simple, solvent-free, and can be automated. cdc.gov |

| Proton Transfer Reaction-Mass Spectrometry (PTR-MS) | A form of chemical ionization mass spectrometry used for real-time monitoring of VOCs. | High sensitivity and real-time analysis capabilities. |

Sampling and Preconcentration Techniques for this compound in Biomarker Research

The investigation of volatile organic compounds (VOCs) like this compound as potential non-invasive biomarkers, primarily through breath, urine, or blood analysis, necessitates meticulous sampling and preconcentration steps. This is crucial due to the typically low concentrations (parts per billion or even parts per trillion) of such compounds in biological matrices. The selection of an appropriate technique is contingent on the physicochemical properties of the target analyte and the biological sample type.

This compound is a branched-chain alkane with a relatively high boiling point (178°C) and low volatility compared to smaller VOCs. These characteristics guide the choice of optimal sampling and preconcentration methods to ensure its efficient capture and subsequent analysis.

Breath Sampling: For a compound with the volatility of this compound, breath analysis is a viable, non-invasive approach. Exhaled breath contains a complex mixture of VOCs that can reflect metabolic processes in the body.

Direct Breath Sampling: This involves the subject exhaling directly into a collection device. Given the lower volatility of this compound, ensuring the capture of the alveolar (deep lung) air is critical, as it is in equilibrium with the blood and more likely to contain endogenous VOCs.

Collection Devices: Inert sample bags (e.g., Tedlar® bags) are commonly used for whole-breath collection. nih.gov However, for a higher-boiling-point compound like this compound, there is a risk of condensation and loss on the bag's inner surface.

Preconcentration Techniques: To increase the concentration of this compound to a level detectable by analytical instruments, preconcentration is an essential step.

Sorbent-based Trapping: This is the most common and effective method for compounds in the volatility range of this compound. nih.gov The sample (e.g., breath from a collection bag or headspace from a urine/blood sample) is passed through a tube packed with one or more sorbent materials.

Sorbent Selection: For a nonpolar compound like this compound, graphitized carbon blacks or porous polymers are suitable choices. These materials effectively trap a wide range of VOCs.

Thermal Desorption (TD): After sample collection, the sorbent tube is heated, and the trapped VOCs are released into a gas chromatograph-mass spectrometer (GC-MS) for analysis. This technique is highly sensitive and is considered a gold standard for VOC analysis in breath. nih.gov

Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that uses a fused-silica fiber coated with a stationary phase to extract and concentrate VOCs. nih.gov

Headspace SPME: The SPME fiber is exposed to the headspace above a liquid sample (e.g., urine or blood) or within a breath collection bag. The nonpolar nature of this compound would make it amenable to extraction by a nonpolar SPME fiber coating, such as polydimethylsiloxane (B3030410) (PDMS).

Needle Trap Devices (NTDs): These devices are a miniaturized form of sorbent trapping, where the sorbent is packed into a needle. NTDs offer the convenience of combining sampling, preconcentration, and injection into a single step.

The following table summarizes the applicability of these techniques for the analysis of this compound.

| Technique | Sample Type | Suitability for this compound | Advantages | Disadvantages |

| Sorbent Tubes with Thermal Desorption (TD) | Breath, Headspace of Urine/Blood | High | High sensitivity, suitable for a wide range of VOCs, well-established method. nih.gov | Requires specialized TD equipment. |

| Solid-Phase Microextraction (SPME) | Breath, Headspace of Urine/Blood | Moderate to High | Solvent-free, relatively simple to use. nih.gov | Fiber lifetime can be limited, potential for competitive adsorption. |

| Needle Trap Devices (NTDs) | Breath, Headspace of Urine/Blood | Moderate | Combines sampling and injection, good for field studies. | Lower sorbent volume may limit capacity for some applications. |

| Tedlar® Bags | Breath | Low (for direct analysis) | Simple for whole-breath collection. | Risk of analyte loss due to condensation and adsorption for less volatile compounds. nih.gov |

Data Processing and Statistical Analysis for Metabolomic Signatures

Following the analysis of samples by GC-MS to detect potential biomarkers like this compound, the raw data must undergo a comprehensive processing and statistical analysis workflow to identify meaningful metabolomic signatures. This process is critical for transforming complex datasets into biologically relevant information.

Data Pre-processing: The initial step involves converting the raw GC-MS data into a format suitable for statistical analysis. This typically includes:

Peak Deconvolution and Integration: The overlapping chromatographic peaks are resolved, and the area under each peak is calculated. This area is proportional to the abundance of the corresponding compound.

Peak Alignment: Retention times can shift slightly between different samples. Alignment algorithms are used to ensure that the same peak from different samples is correctly matched.

Normalization: This step corrects for variations in sample concentration, sample volume, and instrument sensitivity. Common normalization methods include normalization to an internal standard or total ion chromatogram (TIC) normalization.

Data Analysis: Once the data is pre-processed, statistical methods are applied to identify significant differences in the abundance of compounds like this compound between different sample groups (e.g., healthy controls vs. a disease cohort).

Univariate Analysis: This involves analyzing each compound individually to determine if its abundance is significantly different between groups.

t-tests or ANOVA: These statistical tests are used to compare the mean abundance of a compound between two or more groups.

Volcano Plots: These plots are a graphical representation of the results of univariate tests, showing the statistical significance (p-value) versus the magnitude of change (fold change) for each compound.

Multivariate Analysis: These methods consider all measured compounds simultaneously, which can reveal patterns and relationships that are not apparent from univariate analysis.

Partial Least Squares-Discriminant Analysis (PLS-DA): PLS-DA is a supervised method that is used to identify the compounds that are most important for discriminating between different sample groups.

Hierarchical Clustering: This method groups samples based on the similarity of their VOC profiles, often visualized as a heat map.

The following table outlines the typical data processing and statistical analysis workflow for a metabolomics study investigating VOC biomarkers.

| Step | Description | Common Tools/Methods |

| 1. Data Acquisition | Analysis of samples by GC-MS. | Gas Chromatography-Mass Spectrometry (GC-MS) |

| 2. Pre-processing | Peak deconvolution, alignment, and normalization. | Software such as XCMS, MetAlign, or vendor-specific software. springernature.com |

| 3. Univariate Analysis | Statistical testing of individual compounds. | Student's t-test, ANOVA, Volcano Plots. |

| 4. Multivariate Analysis | Analysis of all compounds simultaneously to identify patterns. | Principal Component Analysis (PCA), Partial Least Squares-Discriminant Analysis (PLS-DA), Hierarchical Clustering. mdpi.com |

| 5. Biomarker Identification | Selection of compounds that are statistically significant and have a large fold change between groups. | Based on results from univariate and multivariate analyses. |

| 6. Pathway Analysis | Identification of metabolic pathways that may be altered, based on the identified biomarkers. | Software such as MetaboAnalyst, KEGG. mdpi.com |

Role in Advanced Materials and Chemical Process Development

Model Compound for Hydrocarbon Blending and Combustion Studies

The performance of a hydrocarbon fuel is intrinsically linked to the molecular structure of its components. longdom.org For spark-ignition engines, branched-chain alkanes are generally preferred over their straight-chain counterparts because they are more resistant to autoignition, a phenomenon that causes engine knock. longdom.org The structure of 2,5,6-Trimethyloctane, with its multiple branching points, results in a more compact molecule with greater thermodynamic stability compared to its linear isomer, n-undecane. wikipedia.org This stability is crucial under the high temperature and pressure conditions of an engine's compression stroke. The carbon-carbon and carbon-hydrogen bonds in such a structure are arranged in a way that hinders the pre-combustion chain reactions that lead to engine knock, thereby improving fuel efficiency and engine performance.

Interactive Data Table: Comparison of Isomeric C11 Alkanes

| Property | This compound (Branched) | n-Undecane (Linear) | Significance of Difference |

| Molecular Formula | C11H24 | C11H24 | Isomers have the same formula but different structures. |

| Boiling Point | 178 °C | 196 °C | Branching typically lowers the boiling point due to reduced surface area and weaker intermolecular forces. |

| Density | 0.747 g/cm³ | 0.740 g/cm³ | Branching leads to a more compact structure, often resulting in slightly higher density. |

| Engine Performance | Higher resistance to knock | Lower resistance to knock | The branched structure is the primary reason for superior anti-knock properties (higher octane (B31449) rating). |

The primary mechanism by which this compound enhances the octane rating of a fuel blend is through its high resistance to autoignition. longdom.org The octane number is a measure of this resistance, with the highly branched 2,2,4-trimethylpentane (B7799088) (iso-octane) defining the 100-point on the scale. longdom.org The molecular structure of this compound contributes to this resistance in several ways:

Presence of Tertiary Carbons: The carbon atoms at positions 5 and 6 are tertiary (bonded to three other carbon atoms), which are more stable and less susceptible to initiating the radical chain reactions that cause autoignition.

Inhibition of Low-Temperature Chemistry: The branching interferes with the low-temperature oxidation pathways that form hydroperoxy radicals, which are key precursors to autoignition. By slowing these reactions, this compound allows the air-fuel mixture to be compressed to a higher ratio before being ignited by the spark plug, enabling greater engine efficiency and power output. transportenergystrategies.com

Reference Standard in Analytical Chemistry